![molecular formula C17H21FN2O3 B2494942 tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1258638-81-1](/img/structure/B2494942.png)
tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
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Overview
Description
Tert-butyl 6-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole analogue . It belongs to a class of compounds characterized by a unique spiro-fused ring system. Spirocyclic compounds have gained attention in drug discovery due to their diverse biological activities, including interactions with various receptors .
Synthesis Analysis
- Dianion Alkylation and Cyclization : The key steps include dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate . This intermediate undergoes further transformations to yield the target compound . Demethylation : The resulting spirocyclic oxindoleethyl 1’-methyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylate is demethylated to obtain the final product .
Molecular Structure Analysis
The molecular structure of tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate consists of a spirocyclic oxindole core with a tert-butyl group, a fluorine atom, and a carboxylate moiety. The spiro ring system provides rigidity and influences its biological properties .
Scientific Research Applications
Synthesis of Spirocyclic Oxindole Analogue
This compound is used in the synthesis of a spirocyclic oxindole analogue . The synthesis process is efficient and scalable, with an overall yield of 35% over eight steps . This makes it a valuable compound in the production of spirocyclic oxindole analogues.
Drug Discovery
Spiro compounds, which include this compound, are key building blocks for drug discovery . They have been shown to exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors .
Interaction with a Wide Range of Receptors
Due to their structure, spiro compounds like this one interact with a wide range of receptors . This activity has resulted in significant interest in developing efficient methods to prepare spiro compounds.
Eco-friendly Synthesis
A new indoline derivative, tert-butyl 2′-amino-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate, can be eco-friendly synthesized using this compound . Its spectral properties and X-ray crystal structure are also studied .
Crystal Structure Study
The compound is used in the study of crystal structures . In the molecule, the oxindole and pyran moieties are perpendicular to each other . The crystal structure is stabilized by intermolecular N−H···O and intramolecular C−H···O hydrogen bonds .
Formation of Centrosymmetric Dimer Units
Centrosymmetric dimer units are formed by intermolecular N−H···O hydrogen bonds . This property can be useful in various research applications.
Mechanism of Action
Target of Action
Spiro compounds, which this compound is a part of, have been shown to interact with a wide range of receptors . These interactions have resulted in significant interest in developing efficient methods to prepare spiro compounds .
Mode of Action
Due to their structure, spiro compounds interact with a wide range of receptors . This interaction could lead to various changes in the cellular environment, depending on the specific receptor and the nature of the interaction.
Biochemical Pathways
Spiro compounds have been shown to exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors . These activities suggest that the compound could potentially affect a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by spiro compounds, it is likely that the compound could have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
tert-butyl 6-fluoro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-5-4-11(18)10-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLFDGYPSHRWHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate |
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